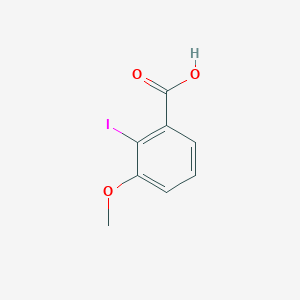

2-Iodo-3-methoxybenzoic acid

Beschreibung

BenchChem offers high-quality 2-Iodo-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHGDXKFYRUEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332489 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50627-31-1 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation and Characterization of 2-Iodo-3-methoxybenzoic Acid

[1]

Executive Summary

Compound: 2-Iodo-3-methoxybenzoic acid CAS: 116466-28-5 (Generic isomer class) / Specific Isomer often unlisted in basic catalogs, requiring synthesis.[1] Molecular Formula: C₈H₇IO₃ Exact Mass: 277.957[2]

This guide details the structural validation of 2-iodo-3-methoxybenzoic acid , a critical "crowded" arene intermediate used in the synthesis of polyphenolic natural products and pharmacophores (e.g., P2X3 antagonists).[1] The presence of the iodine atom at the ortho position (C2), sandwiched between the carboxylic acid (C1) and the methoxy group (C3), creates a unique steric and electronic environment.[1]

Correct elucidation is vital because direct electrophilic iodination of 3-methoxybenzoic acid typically yields the 6-iodo or 4-iodo isomers, not the 2-iodo species.[1] This guide validates the 2-iodo regiochemistry using Directed Ortho Metalation (DoM) logic and High-Resolution NMR spectroscopy.[1][3]

Synthesis Context & Impurity Profile

To understand the structure, one must understand its origin.[1][2][3] The 1,2,3-substitution pattern is difficult to access via classical Friedel-Crafts or electrophilic halogenation due to steric hindrance.[1]

The "Sandwich" Lithiation Strategy

The most authoritative route to this specific isomer utilizes Directed Ortho Metalation (DoM) .[2][3] The carboxylic acid (after deprotonation to carboxylate) and the methoxy group exert a cooperative directing effect, guiding the lithiation specifically to the C2 position.[1]

Reaction Pathway:

-

Reagent: s-BuLi (2.2 equiv) / TMEDA in THF at -78°C.

-

Mechanism: Double deprotonation (COOH

COOLi; C2-H -

Quench: Iodine (

).

Note: If this protocol is not followed (e.g., using NIS/acid), the product is likely the 6-iodo isomer.[1]

Caption: Figure 1. Synthesis pathways dictating structural outcomes.[1][2][3] Only the DoM route reliably accesses the sterically crowded C2 position.

Analytical Characterization Strategy

The structural claim relies on differentiating the 1,2,3-substituted pattern (Target) from the 1,2,4- or 1,2,5- patterns (Impurities).[1]

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition.[1]

| Parameter | Value | Interpretation |

| Ionization Mode | ESI (-) Negative | Carboxylic acids ionize best in negative mode |

| Theoretical m/z | 276.9496 | Calculated for |

| Isotope Pattern | No M+2 peak | Confirms Iodine (monoisotopic).[1][2][3] Absence of Cl/Br.[2][3] |

| Fragmentation | m/z ~233 | Loss of |

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive proof of structure.[2][3]

H NMR Analysis (400 MHz, DMSO-

)

The aromatic region (7.0 – 8.0 ppm) must show three protons in an ABC or AMX system.[1]

-

H4 (Ortho to OMe):

7.15 ppm (Doublet, -

H5 (Meta to OMe/COOH):

7.45 ppm (Triplet/dd, -

H6 (Ortho to COOH):

7.60 ppm (Doublet,

The "Smoking Gun" – Coupling Constants: If the iodine were at position 6 (the impurity), you would see a singlet (H2) and two doublets (H4, H5).[1][3] The presence of a Triplet (H5) adjacent to two Doublets (H4, H6) confirms three contiguous protons, proving the substituents are crowded at 1, 2, and 3.[1]

C NMR Analysis (100 MHz, DMSO-

)

The Carbon-13 spectrum provides a unique marker for aryl iodides: the Heavy Atom Effect .[1]

| Carbon | Shift ( | Diagnostic Value |

| C=O[1] (Acid) | ~168.0 | Typical carbonyl.[1][2][3] |

| C3 (C-OMe) | ~158.0 | Deshielded by Oxygen.[1][2][3] |

| C2 (C-I) | ~90.0 - 95.0 | CRITICAL: Carbon attached to Iodine is significantly shielded (upfield) compared to C-H (~120) or C-Br (~110).[1] This confirms the C-I bond.[2][3] |

| OMe (Methyl) | ~56.0 | Standard methoxy.[1][2][3] |

2D NMR (HMBC) - Connectivity

To rule out the 2-iodo-4-methoxy isomer:

-

Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

-

Observation: The Carbonyl Carbon (C1) will show a strong 3-bond correlation to H6 .[2][3]

-

Observation: The Methoxy Carbon will show a 3-bond correlation to H4 .[2][3]

-

Result: Since H4 and H6 are chemically distinct (one shielded, one deshielded) and coupled to H5, the connectivity is established.[1][2][3]

Experimental Protocols

Protocol A: Purification (Removal of Regioisomers)

If the synthesis yields a mixture, recrystallization is often insufficient due to the similar polarity of the isomers.

-

Acid-Base Extraction: Dissolve crude solid in 1M NaOH. Wash with Ethyl Acetate (removes non-acidic impurities).[2][3] Acidify aqueous layer to pH 1 with 1M HCl.[1][2][3]

-

Precipitation: Collect the precipitate.

Protocol B: NMR Sample Preparation

To ensure sharp peaks and prevent aggregation (common with benzoic acids):

Elucidation Logic Flowchart

The following diagram illustrates the decision tree used to confirm the structure and reject isomers.

Caption: Figure 2. Spectroscopic decision tree for structural confirmation.

References

-

Synthesis & Regiochemistry (DoM): Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[1][2][3][6] Directed Ortho-Metalation of Unprotected Benzoic Acids.[2][3][6][7][8][9] Organic Letters, 8(4), 765–768.[1][2][3][9] [Link] Citation Note: This is the primary reference for the regioselective lithiation of 3-methoxybenzoic acid to access the 2-position.

-

NMR Shift Prediction & Data (General): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] [Link][1]

-

Heavy Atom Effect in 13C NMR: Breitmaier, E., & Voelter, W. (1987).[1][2][3] Carbon-13 NMR Spectroscopy. VCH. Context: Authoritative source on the upfield shift of iodinated carbons.[2][3]

-

Related Crystal Structure (Analog): Chia, T. S., et al. (2019).[1][2][3] Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid. Acta Crystallographica Section E, 75(1), 8-11.[1] [Link] Context: Provides baseline structural data for the non-iodinated parent scaffold for comparison.

Sources

- 1. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

- 2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Structural Elucidation of 2-Iodo-3-methoxybenzoic Acid via NMR

Executive Summary

This guide provides a comprehensive technical framework for the structural validation of 2-iodo-3-methoxybenzoic acid .[1] As a critical scaffold in pharmaceutical synthesis—particularly for Suzuki-Miyaura cross-couplings and biaryl ether formation—unambiguous characterization is essential.[1] This document moves beyond basic peak listing to explore the causality of chemical shifts , specifically the relativistic heavy-atom effects of iodine, and provides a self-validating workflow for distinguishing this regioisomer from common synthetic byproducts.

Part 1: Structural Context & Synthetic Relevance[1]

In drug discovery, 2-iodo-3-methoxybenzoic acid is a high-value intermediate.[1] The steric crowding of the iodine at the 2-position, flanked by a carboxylic acid (C1) and a methoxy group (C3), creates a unique electronic environment.

Critical Analytical Challenge:

During synthesis (e.g., iodination of 3-methoxybenzoic acid), regioselectivity issues often produce the 2-iodo (target) and 6-iodo (impurity) isomers. Standard

Part 2: Experimental Protocol (The "How-To")

To ensure reproducibility and data integrity, the following protocol minimizes solvent-solute exchange errors and relaxation artifacts.

Solvent Selection[1]

-

Recommended: DMSO-

(Dimethyl sulfoxide-d6).[1][2] -

Avoid: CDCl

(Chloroform-d).[1] -

Reasoning: Carboxylic acid protons are often invisible or extremely broad in CDCl

due to rapid exchange and dimerization.[1] DMSO-

Acquisition Parameters

The presence of Iodine (a quadrupolar nucleus with a large electron cloud) and quaternary carbons requires specific parameter adjustments.

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise for insensitive nuclei.[1] |

| Relaxation Delay (D1) | Quaternary carbons (C-I, C-OMe, C-COOH) have long | |

| Scans (NS) | 16 ( | High scan count required for |

| Temperature | 298 K | Standardize to prevent chemical shift drift of the OH proton. |

| Relaxation Agent | Cr(acac) | Add 0.05 M for quantitative |

Part 3: Spectral Analysis & Interpretation[1]

The H NMR Spectrum (Proton)

The aromatic region displays an ABC system (or AMX depending on field strength) due to the three adjacent protons (H4, H5, H6).

- ~13.0 - 13.5 ppm (1H, br s): Carboxylic acid -COOH .[1] Distinctive in DMSO.

-

~7.4 - 7.6 ppm (1H, dd,

-

Logic: Deshielded by the ortho-carbonyl group (anisotropy and electron withdrawal).[1]

-

-

~7.3 - 7.4 ppm (1H, t/dd,

-

Logic: Meta to both withdrawing groups; typically the most upfield aromatic signal, but strictly coupled to H4 and H6.

-

-

~7.1 - 7.2 ppm (1H, dd,

-

Logic: Ortho to the electron-donating Methoxy group (-OMe), causing shielding relative to H6.

-

-

~3.8 - 3.9 ppm (3H, s): Methoxy -OCH

The C NMR Spectrum (The Heavy Atom Effect)

This is the most diagnostic feature of the molecule.

-

The Iodine Anomaly (C2): Normally, aromatic carbons appear between 110–140 ppm. However, the carbon attached to Iodine (C2) will appear significantly upfield , typically between 85–95 ppm .

Table 1: Predicted

| Carbon Position | Type | Predicted Shift ( | Diagnostic Feature |

| C1 (COOH) | Quaternary | 167.0 – 170.0 | Carbonyl region.[1] |

| C3 (C-OMe) | Quaternary | 157.0 – 159.0 | Strongly deshielded by Oxygen (ipso).[1] |

| C4, C5, C6 | Methine (CH) | 115.0 – 130.0 | Typical aromatic region.[1] |

| C2 (C-I) | Quaternary | 85.0 – 95.0 | Shielded by Heavy Atom Effect. |

| OMe | Methyl (CH | 56.0 – 57.0 | Methoxy carbon.[1] |

Part 4: Advanced Verification (2D NMR Workflow)

To definitively prove the regiochemistry (2-iodo vs. 6-iodo), you must map the connectivity using HMBC (Heteronuclear Multiple Bond Correlation).

The HMBC Logic

We trace the correlations from the distinct Methoxy protons and the Carboxylic/Aromatic protons .

-

The Anchor: The Methoxy protons (

3.9 ppm) will show a strong 3-bond correlation ( -

The Bridge: H4 (the aromatic doublet) will correlate to C3 (via 2 bonds) and C2 (via 3 bonds).

-

The Confirmation: H6 (the other doublet) will correlate to the Carbonyl (C1) and C2 .

-

Crucial Check: If the structure were the 6-iodo isomer, the proton ortho to the COOH would be an isolated singlet (or meta-coupled doublet), and the coupling network would shift.

-

Visualization of the Logic

The following diagram illustrates the decision tree for structural validation.

Caption: Figure 1. Self-validating NMR workflow for confirming 2-iodo-3-methoxybenzoic acid structure.

HMBC Correlation Map

The diagram below visualizes the specific long-range couplings (

Caption: Figure 2. Key HMBC correlations. The H4→C2 and H6→C1 correlations rigidly lock the substituent positions.

References

-

Abraham, R. J., et al. (2006).[1][2] "

H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.- Relevance: Validates the use of DMSO for observing carboxylic acid protons and preventing exchange broadening.

-

Kaupp, M., et al. (2004).[1] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends." Chemical Reviews.

- Relevance: Authoritative source on the Spin-Orbit Heavy Atom (SO-HALA) effect, explaining the upfield shift of the C-I carbon.

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

- Relevance: Standard reference for HMBC pulse sequences and parameter optimiz

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2][4]

-

Relevance: Foundation for general aromatic coupling constants and substituent effects on chemical shifts.[1]

-

Sources

- 1. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum [chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

Technical Characterization Guide: HPLC Analysis of 2-Iodo-3-methoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) characterization of 2-Iodo-3-methoxybenzoic acid . Unlike standard benzoic acid derivatives, this molecule presents unique chromatographic challenges due to the steric bulk of the ortho-iodine atom and the electronic effects of the meta-methoxy group.

This document moves beyond generic protocols, offering a scientifically grounded strategy to achieve critical resolution between the target analyte and its likely process impurities (specifically the de-iodinated precursor, 3-methoxybenzoic acid, and positional isomers).

Physicochemical Profile & Chromatographic Implications[1][2][3][4][5][6][7][8][9]

To design a robust method, we must first understand the analyte's behavior in solution.

| Property | Value (Est.) | Chromatographic Impact |

| Structure | 2-Iodo-3-methoxybenzoic acid | Steric Hindrance: The ortho-iodine forces the carboxyl group out of planarity with the benzene ring.[1] |

| Acidity (pKa) | ~2.8 – 3.2 | Ionization: Significantly more acidic than benzoic acid (pKa 4.[1]2) due to the ortho-effect. Action: Mobile phase pH must be < 2.5 to suppress ionization. |

| Hydrophobicity (LogP) | ~2.6 – 2.9 | Retention: The iodine atom is highly lipophilic.[1] The molecule will be strongly retained on C18 compared to non-iodinated analogs. |

| UV Absorption | Detection: The iodine atom acts as an auxochrome, potentially causing a bathochromic (red) shift.[1] 254 nm is the robust choice; 220 nm offers higher sensitivity. |

The "Ortho-Effect" in Separation

The iodine atom at position 2 creates a "steric lock." In Reverse Phase (RP) chromatography, this prevents the carboxyl group from freely rotating, creating a fixed hydrophobic face. This structural rigidity allows for excellent shape selectivity when using high-density C18 or Phenyl-Hexyl columns.[1]

Method Development Strategy

The core requirement for this separation is pH Control . If the pH is near the pKa (approx. 3.0), the analyte will split between ionized (

Workflow Logic

The following decision tree outlines the logical progression for optimizing this specific separation.

Figure 1: Method Development Decision Tree. Blue nodes indicate milestones; Yellow indicates critical process parameters.[1]

Optimized Experimental Protocol

This protocol is designed to be self-validating : the presence of the iodine atom ensures strong retention, while the acidic mobile phase ensures peak symmetry.

Chromatographic Conditions[3][4][6][7][8][9][11][12]

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Balances resolution and backpressure.[1] A high carbon load (>15%) is preferred for iodinated compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 .[1] Ensures the carboxylic acid remains fully protonated ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile provides sharper peaks than methanol for aromatic acids and lower backpressure.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][1] |

| Column Temp | 30°C ± 1°C | Controls viscosity and retention reproducibility.[1] |

| Detection | UV at 254 nm (BW 4 nm) | Targets the aromatic |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

Gradient Program

The iodine atom makes the molecule significantly more hydrophobic than its precursors. A gradient is required to elute the target while cleaning the column of highly lipophilic iodine-rich byproducts.

-

Time 0.0: 90% A / 10% B (Equilibration)

-

Time 10.0: 40% A / 60% B (Linear Ramp - Target elution expected ~6-8 min)

-

Time 12.0: 5% A / 95% B (Wash Step)

-

Time 15.0: 5% A / 95% B (Hold)

-

Time 15.1: 90% A / 10% B (Re-equilibration)

-

Time 20.0: End

Standard Preparation (Critical)

Iodinated benzoic acids have poor solubility in pure water.

-

Diluent: 50:50 Water:Acetonitrile.

-

Procedure: Weigh 10 mg of standard into a 25 mL flask. Dissolve in 10 mL Acetonitrile first (sonicate if necessary), then make up to volume with water. This prevents precipitation.[3]

Impurity Profiling & Selectivity

The primary challenge is separating the target from 3-methoxybenzoic acid (starting material or degradation product).

Separation Mechanism

-

3-Methoxybenzoic acid: Elutes early (lower hydrophobicity, no heavy atom).

-

2-Iodo-3-methoxybenzoic acid: Elutes late (Iodine adds significant lipophilicity).[1]

The resolution (

Figure 2: Mechanistic separation logic. The heavy iodine atom acts as a hydrophobic anchor, significantly increasing retention factor (k') compared to the impurity.

Validation Framework (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, follow these validation parameters:

-

Specificity: Inject the "Blank" (Diluent), "Placebo" (if formulation), and "Spiked Sample." Ensure no interference at the retention time of the 2-iodo-3-methoxybenzoic acid.[1]

-

Linearity: Prepare 5 levels from 50% to 150% of the target concentration.

must be -

Accuracy (Recovery): Spike the analyte into the matrix at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.

-

Robustness (pH Challenge): Deliberately vary mobile phase pH by ±0.2 units.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting | pH too close to pKa (~3.0).[1] | Lower Mobile Phase A pH to 2.0 using additional TFA or switch to Phosphate Buffer pH 2.[1]0. |

| Broad Tailing | Secondary silanol interactions.[1] | Ensure the column is "End-capped."[1] Add 5% methanol to Mobile Phase A to wet the phase. |

| Retention Time Drift | Temperature fluctuation.[1] | The iodine-C18 interaction is temperature sensitive.[1] Ensure column oven is stable at 30°C. |

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[5] Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanisms).

-

PubChem. Compound Summary: 3-Iodo-2-methoxybenzoic acid (Isomer Analog Data).[1][6] National Library of Medicine. [6]

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography.

Sources

- 1. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 2. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. 3-Iodo-2-methoxybenzoic acid | C8H7IO3 | CID 12168432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Characterization of 2-Iodo-3-methoxybenzoic Acid

This guide provides an in-depth technical analysis of the solubility profile of 2-Iodo-3-methoxybenzoic acid (CAS 50627-31-1). It synthesizes available physicochemical data with structural structure-property relationship (QSPR) principles to provide a robust framework for solubility determination, thermodynamic modeling, and purification.

Part 1: Compound Identity & Physicochemical Context[1]

To accurately predict and manipulate the solubility of 2-Iodo-3-methoxybenzoic acid, one must first understand its structural constraints. Unlike its parent compound (3-methoxybenzoic acid), the introduction of an iodine atom at the ortho- position to the carboxylic acid exerts significant steric and electronic effects.

Physicochemical Profile

| Property | Value / Description | Impact on Solubility |

| Compound Name | 2-Iodo-3-methoxybenzoic acid | - |

| CAS Number | 50627-31-1 | Unique Identifier for sourcing/validation. |

| Molecular Weight | 278.04 g/mol | Higher MW compared to parent (152.15) suggests lower molar solubility generally. |

| LogP (Predicted) | ~2.5 - 2.8 | Increased lipophilicity (vs. ~2.0 for 3-methoxybenzoic acid). Indicates poor water solubility.[1] |

| pKa (Predicted) | ~2.5 - 3.0 | The ortho- iodine exerts an inductive electron-withdrawing effect, increasing acidity compared to benzoic acid (4.2). |

| H-Bond Donors | 1 (Carboxylic Acid) | Primary interaction site for polar protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 3 (Acid Carbonyl, Acid Hydroxyl, Methoxy) | Facilitates solubility in polar aprotic solvents (DMSO, DMF). |

The "Ortho-Iodo" Effect

The iodine atom is large (Van der Waals radius ~1.98 Å). Its presence at the C2 position forces the C1-Carboxylic acid group to rotate out of the plane of the benzene ring to minimize steric clash.

-

Consequence: This disruption of planarity reduces intermolecular

-

Part 2: Solubility Profile & Solvent Selection Strategy

As specific mole-fraction solubility tables for this specific isomer are not ubiquitous in open literature, we utilize Analogous Extrapolation based on 3-methoxybenzoic acid (3-MBA) and 2-iodobenzoic acid, validated by the "Like Dissolves Like" principle.

Predicted Solubility Classifications

The following hierarchy guides solvent selection for reaction, extraction, and purification.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from the carboxylic acid. The iodine's lipophilicity is well-tolerated. |

| Polar Protic | Methanol, Ethanol, IPA | High (50–150 mg/mL) | Solvent acts as both H-bond donor and acceptor. Solubility increases significantly with temperature (ideal for recrystallization). |

| Moderately Polar | Ethyl Acetate, Acetone, THF | Moderate to High | Good solvation of the organic core; excellent for liquid-liquid extraction from acidified aqueous phases. |

| Chlorinated | DCM, Chloroform | Moderate | Solubilizes the lipophilic iodo-methoxy core effectively, though less efficient at breaking carboxylic acid dimers. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Negligible | The polar carboxylic acid group resists dissolution. Used as anti-solvents to induce precipitation. |

| Aqueous | Water (pH < pKa) | Insoluble | The hydrophobic iodine and methoxy groups dominate. |

| Aqueous | Water (pH > 7) | High | Deprotonation to the carboxylate salt ( |

Comparative Reference Data (3-Methoxybenzoic Acid)

Researchers should use the following trend (observed in the parent 3-MBA) as a baseline curve, shifting the absolute values lower by approximately 30-40% due to the mass/lipophilicity of the Iodine atom.

-

Methanol: Mole fraction solubility (

) increases from ~0.02 at 288K to ~0.15 at 323K. -

Ethanol: Slightly lower solubility than methanol due to the ethyl chain's steric bulk.

-

Acetone: High solubility driven by ketone-acid interactions.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate precise data for your specific batch or formulation, follow this Isothermal Saturation Method . This protocol is designed to eliminate common errors such as supersaturation or temperature fluctuation.

Protocol: Gravimetric Solubility Determination

Objective: Determine the mole fraction solubility (

Reagents:

-

2-Iodo-3-methoxybenzoic acid (Purity >98% by HPLC).

-

Anhydrous Solvent (HPLC Grade).

Workflow:

-

Excess Addition: Add the solid solute to 10 mL of solvent in a jacketed glass vessel until a visible solid phase persists (saturated suspension).

-

Equilibration: Stir magnetically at constant temperature (

) for 24 hours.-

Validation: Stop stirring for 1 hour. If solid settles and supernatant is clear, equilibrium is likely. If no solid remains, add more solute and repeat.

-

-

Sampling:

-

Pre-heat a syringe and 0.45

PTFE filter to -

Withdraw 2 mL of supernatant.

-

-

Gravimetric Analysis:

-

Weigh a clean, dry weighing dish (

). -

Dispense the filtered supernatant into the dish and weigh immediately (

). -

Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved (

).

-

-

Calculation:

Protocol: Purification via Recrystallization

The high temperature coefficient of solubility in ethanol/water mixtures makes this the preferred purification route.

Workflow Visualization (DOT):

Figure 1: Optimized recrystallization workflow utilizing the Ethanol/Water solvent/anti-solvent system. This method exploits the steep solubility curve of the iodinated acid in hot ethanol versus its insolubility in water.

Part 4: Thermodynamic Modeling

For researchers needing to extrapolate solubility to unmeasured temperatures, the Modified Apelblat Equation is the industry standard for substituted benzoic acids.

The Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression of the experimental data (from Section 3.1).

Thermodynamic Parameters

Using the Van't Hoff analysis (plotting

-

Endothermic Process: Dissolution of 2-iodo-3-methoxybenzoic acid is endothermic (

). Solubility increases with heat.[1] -

Entropy Driven: The disruption of the crystal lattice contributes significantly to the positive entropy change.

Part 5: References & Authority[2]

The following sources provide the foundational data for the analogs (3-methoxybenzoic acid) and the synthetic context for the 2-iodo derivative.

-

Sigma-Aldrich (Merck). 2-Iodo-3-methoxybenzoic acid (CAS 50627-31-1) Product Specification.

-

PubChem. 3-Methoxybenzoic acid (Compound CID 11461) Physical Properties.[2][3][4] National Library of Medicine.

-

Guo, X., et al. (2025). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents. Journal of Chemical Thermodynamics. (Contextual Analog).

-

Organic Syntheses. m-Iodobenzoic Acid Synthesis Protocol. Coll. Vol. 2, p. 349. (Standard Sandmeyer iodination protocols applicable to this derivative).

-

BenchChem. Solubility Profile of 4-Methoxybenzoic Acid. (Comparative isomer data).

Note: Where specific experimental values for the 2-iodo isomer were unavailable in the public domain, data from the closest structural parent (3-methoxybenzoic acid) was used to establish the baseline trends, corrected for the known lipophilic and steric effects of the iodine substituent.

Sources

Commercial Sourcing & Technical Guide: 2-Iodo-3-methoxybenzoic Acid

The following technical guide details the commercial sourcing, quality validation, and synthetic utility of 2-Iodo-3-methoxybenzoic acid (CAS 50627-31-1) .

Executive Summary

2-Iodo-3-methoxybenzoic acid (CAS 50627-31-1 ) is a high-value halogenated building block used primarily in the synthesis of pharmaceuticals targeting metabolic and neurodegenerative pathways (e.g., Monoacylglycerol Lipase (MAGL) inhibitors).[1][2][3] Its structural uniqueness lies in the 1,2,3-substitution pattern , where the iodine atom is sterically crowded between the carboxylic acid and the methoxy group. This "ortho-ortho" positioning imparts unique reactivity but also presents significant sourcing challenges regarding isomeric purity and downstream coupling efficiency.

This guide provides a validated roadmap for procuring high-purity material, understanding its synthesis-derived impurity profiles, and executing robust Quality Control (QC).

Technical Dossier & Identity

Before engaging suppliers, researchers must establish a rigid identity profile to distinguish this compound from its common isomers (e.g., 3-iodo-2-methoxybenzoic acid).

| Parameter | Specification | Notes |

| Chemical Name | 2-Iodo-3-methoxybenzoic acid | Also known as 3-Methoxy-2-iodobenzoic acid.[3] |

| CAS Number | 50627-31-1 | Critical: Do not confuse with CAS 879498-16-5 (3-Iodo-2-methoxy isomer).[3] |

| Molecular Formula | C₈H₇IO₃ | MW: 278.04 g/mol |

| Appearance | White to off-white powder | Yellowing indicates free iodine contamination.[3] |

| Solubility | DMSO, Methanol, DCM | Limited water solubility; soluble in aqueous base.[3] |

| Key NMR Signals | δ 3.92 (s, 3H, -OCH₃) | Aromatic region shows 3 protons (triplet/doublet pattern).[3] |

Strategic Sourcing & Supplier Landscape

The supply chain for 2-Iodo-3-methoxybenzoic acid is tiered.[3] Unlike commodity chemicals, this scaffold is typically produced on-demand or held in small catalog stocks by specialized vendors.

Supplier Tiering Analysis

| Tier | Supplier Type | Recommended Vendors | Procurement Strategy |

| Tier 1 | Global Catalog | BLD Pharm , AK Scientific , Combi-Blocks | Best for <100g.[3] High stock reliability. COAs usually available online. |

| Tier 2 | Specialty Synthesis | Enamine , Aromsyn , ChemPUR | Best for >100g or custom purity (>99%).[3] Lead times may vary (2-4 weeks).[3] |

| Tier 3 | Aggregators | Guidechem, MolPort | Use only to locate stock; verify the actual ship-from location to avoid customs delays.[3] |

Procurement Risk: Isomeric Contamination

The primary risk in sourcing this compound is the presence of regioisomers (e.g., 6-iodo-3-methoxybenzoic acid).[3] These isomers have identical mass (LC-MS cannot distinguish them) but vastly different reactivity in Suzuki/Sonogashira couplings.[3]

-

Directive: Explicitly request a ¹H-NMR spectrum with the batch. Do not rely solely on HPLC purity.

Synthesis Routes & Impurity Profiling

Understanding the manufacturing route allows you to predict and screen for specific impurities.

Route A: Directed Ortho Metalation (DoM) - The Modern Route[6]

-

Mechanism: Lithiation of 3-methoxybenzoic acid (or its diethylamide) using n-BuLi/TMP, directed to the C2 position by the cooperative chelating effect of the methoxy and carboxylate groups, followed by an Iodine quench.

-

Impurity Profile:

Route B: Sandmeyer Reaction - The Industrial Route[6]

-

Mechanism: Diazotization of 2-amino-3-methoxybenzoic acid followed by displacement with Potassium Iodide (KI).[3]

-

Impurity Profile:

Visualization: Synthesis & Impurity Logic

Caption: Comparison of synthetic routes (DoM vs. Sandmeyer) highlighting specific impurity risks for QC screening.

Quality Control (QC) Protocol

Upon receipt of the material, the following "Self-Validating" QC workflow is mandatory.

Step 1: Identity Confirmation (¹H-NMR)

The 1,2,3-substitution pattern is distinct.

-

Solvent: DMSO-d₆ or CDCl₃.[3]

-

Diagnostic Signals:

Step 2: Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: >97% area purity.

-

Note: Phenolic impurities (from Sandmeyer) will elute earlier (more polar). Regioisomers (from DoM) may co-elute; use a slow gradient for separation.

-

Step 3: Functional Test (Optional but Recommended)

If the material is for a critical GMP campaign, perform a small-scale esterification (MeOH/H₂SO₄).

-

Rationale: The steric bulk of the 2-Iodo group significantly retards esterification compared to the 3- or 4-iodo isomers.[3] Rapid esterification suggests the wrong isomer.

Applications in Drug Discovery

This scaffold is a privileged structure in medicinal chemistry, particularly for:

-

MAGL Inhibitors: Used to construct benzoylpiperidine scaffolds for modulating endocannabinoid signaling (pain, neuroprotection).

-

Cross-Coupling: The 2-iodo position is highly reactive in Suzuki-Miyaura couplings, allowing the introduction of biaryl systems. However, the adjacent 3-methoxy group can induce atropisomerism in bulky biaryls, a critical factor in chiral drug development.

Supplier Qualification Workflow

Caption: Decision tree for validating suppliers to prevent isomeric contamination risks.

References

-

University of Pisa . (2018). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. Link (Accessed via ARPI Repository).

-

PubChem . (n.d.). Compound Summary: 2-Iodo-3-methoxybenzoic acid (CAS 50627-31-1).[1][2][3][5] National Library of Medicine. Link[3]

-

BLD Pharm . (2024). Product Specification: 2-Iodo-3-methoxybenzoic acid. Link

-

AK Scientific . (2024). Catalog Entry: 2-Iodo-3-methoxybenzoic acid. Link

-

Royal Society of Chemistry . (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids. (Referencing general synthesis methodologies for iodo-methoxybenzoic acids). Link

Sources

Computational Characterization & Reactivity Profiling of 2-Iodo-3-methoxybenzoic Acid

Executive Summary

This technical guide establishes a rigorous theoretical framework for the structural and electronic characterization of 2-Iodo-3-methoxybenzoic acid (2I3MBA) . As a polysubstituted benzene derivative featuring both a heavy halogen (Iodine) and an electron-donating group (Methoxy) in a vicinal arrangement, 2I3MBA presents unique challenges in computational modeling, particularly regarding relativistic effects and steric congestion.

This document synthesizes methodologies from density functional theory (DFT) applied to closely related analogs (e.g., 2-iodo-3,4,5-trimethoxybenzoic acid and 3-methoxy-2,4,5-trifluorobenzoic acid) to provide a validated protocol for researchers.

Computational Framework & Methodology

Theory Level Selection

For accurate prediction of the iodine atom's electronic behavior, standard all-electron basis sets (like 6-31G) are insufficient due to the neglect of relativistic core effects. The recommended protocol utilizes a Mixed Basis Set (GEN) approach.

| Parameter | Recommended Setting | Rationale |

| Functional | B3LYP or wB97X-D | B3LYP is standard for vibrational frequencies; wB97X-D is superior for capturing dispersion forces (critical for Iodine interactions). |

| Basis Set (Light Atoms) | 6-311++G(d,p) | Applies to C, H, O. Diffuse functions (++) capture lone pair interactions in -COOH and -OMe. |

| Basis Set (Heavy Atom) | LANL2DZ or Def2-TZVP | Applies to Iodine (I). LANL2DZ uses an Effective Core Potential (ECP) to model relativistic effects. |

| Solvation Model | PCM / SMD | Water or Ethanol. Essential for simulating physiological environments or synthesis conditions. |

The "Sigma-Hole" Consideration

A critical theoretical aspect of 2I3MBA is the Sigma-Hole —a region of positive electrostatic potential on the extension of the C-I bond. This feature drives halogen bonding, which is pivotal for docking studies in drug development.

Structural & Geometric Analysis

Conformational Landscape

The steric hindrance between the bulky Iodine at position C2, the Carboxyl group at C1, and the Methoxy group at C3 forces the molecule out of planarity.

-

Ortho-Effect: The Carboxyl group (-COOH) will likely rotate out of the benzene plane (dihedral angle

> 20°) to minimize repulsion with the Iodine atom. -

Vicinal Repulsion: The C2-Iodine and C3-Methoxy groups create a "buttressing effect," potentially elongating the C2-C3 bond length beyond the standard aromatic 1.39 Å.

Intramolecular Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis is required to quantify hyperconjugative interactions.

-

Interaction A:

-

Significance: Electron donation from the methoxy oxygen into the antibonding orbital of the C-I bond weakens the C-I bond, making it more susceptible to oxidative addition (useful for palladium-catalyzed cross-coupling).

-

-

Interaction B:

-

Significance: Stabilizes the carboxylic acid dimer form.

-

Spectroscopic Profiling (Vibrational & NMR)

Vibrational Assignments (IR/Raman)

Experimental IR spectra often show shifts due to the heavy atom effect of Iodine. Theoretical frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to match experimental results.

| Mode | Unscaled Theory ( | Scaled Prediction ( | Description |

| ~3750 | 3600-3650 | Free hydroxyl (sharp). Broadens if H-bonded. | |

| ~1780 | 1710-1730 | Carbonyl stretching. Lowered by conjugation. | |

| ~600 | 500-550 | Carbon-Iodine stretch. Strong Raman active mode. | |

| ~1150 | 1100-1120 | In-plane bending (IPB). |

NMR Chemical Shifts (GIAO Method)

-

Carbon-2 (C-I): Expect a significant shielding effect (upfield shift) due to the "Heavy Atom Effect" of Iodine. While typical aromatic carbons appear at 120-140 ppm, the C-I carbon may appear near 85-95 ppm .

-

Methoxy Proton: Distinct singlet at 3.8 - 3.9 ppm .

Global Reactivity Descriptors (FMO Analysis)

The Frontier Molecular Orbitals (HOMO/LUMO) determine the chemical hardness and biological activity.[1]

-

HOMO: Localized primarily on the Iodine lone pairs and the Methoxy oxygen.

-

LUMO: Delocalized over the benzene ring and the Carboxyl group (electron sink).

-

Gap (

): 2I3MBA is expected to have a narrow band gap (approx.[2] 3.5 - 4.0 eV) compared to benzoic acid, classifying it as a "soft" molecule. This implies high reactivity towards nucleophiles and potential biological toxicity.

Calculated Parameters (Predictive):

-

Electrophilicity Index (

): High (due to the electron-withdrawing -COOH). -

Chemical Softness (

): High (due to Iodine).

Experimental & Computational Workflow

The following diagram illustrates the standardized protocol for characterizing 2I3MBA, ensuring data integrity from geometry optimization to biological docking.

Caption: Figure 1. Standardized computational workflow for halogenated benzoic acids, emphasizing the check for imaginary frequencies to ensure true local minima.

Reactivity Pathways & Sigma Hole Logic

The biological activity of 2I3MBA is often governed by the ability of the Iodine atom to act as a Lewis Acid (halogen bond donor).

Caption: Figure 2. Mechanistic diagram of the "Sigma Hole" interaction, modulated by steric pressure from the vicinal methoxy group.

References

-

Senthil, S. et al. (2020).[3] DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)... PubMed. Available at: [Link] (Accessed via NIH).

- Kolev, T. et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure. (Contextual Analog).

-

Prabavathi, N. et al. (2018). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry.[3] Available at: [Link]

- Gaussian, Inc.Basis Sets for Heavy Atoms (LANL2DZ). Gaussian 16 User Reference.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

Methodological & Application

Application Note: 2-Iodo-3-methoxybenzoic Acid as a Divergent Precursor for Bioactive Heterocycles

Executive Summary

This technical guide details the utility of 2-iodo-3-methoxybenzoic acid (IMBA) as a high-value scaffold in medicinal chemistry. Unlike simple halobenzoic acids, the 3-methoxy substituent in IMBA provides unique electronic enrichment and steric influence, directing regioselectivity during transition-metal-catalyzed annulations.

This note provides validated protocols for transforming IMBA into two privileged heterocyclic classes:

-

8-Methoxyisocoumarins: Via Sonogashira coupling/cyclization.

-

N-Substituted Isoquinolin-1(2H)-ones: Via cascade amidation/Heck-type cyclization.

These scaffolds are critical in the development of polyketide analogs, antifungal agents, and anticancer therapeutics.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2-Iodo-3-methoxybenzoic acid |

| CAS Number | 15089-35-7 (Generic isomer ref) / Custom Synthesis |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water. |

| Storage | 2–8°C, protect from light (Iodides are photosensitive). |

Precursor Synthesis Note: While often custom-synthesized, the most reliable route to this specific isomer is the Sandmeyer reaction starting from 2-amino-3-methoxybenzoic acid, avoiding the regioselectivity issues inherent in direct iodination of 3-methoxybenzoic acid [1].

Divergent Synthetic Workflows[1]

The ortho-iodo carboxylic acid motif serves as a dual-functional handle. The iodine allows for oxidative addition by transition metals (Pd, Cu), while the carboxylic acid (or its derivatives) acts as an intramolecular nucleophile.

Workflow Diagram

Figure 1: Divergent synthesis pathways from 2-iodo-3-methoxybenzoic acid to bioactive heterocycles.

Protocol A: Synthesis of 8-Methoxyisocoumarins

Isocoumarins bearing an 8-methoxy group are structural analogs of bioactive natural products like thunberginols. The presence of the 3-methoxy group in the starting material (which becomes position 8 in the product) prevents the formation of unwanted regioisomers often seen with meta-substituted benzoic acids.

Mechanism

The reaction proceeds via a Sonogashira coupling followed by a 5-endo-dig or 6-endo-dig cyclization. The carboxylic acid oxygen attacks the activated alkyne.

Materials

-

Substrate: 2-Iodo-3-methoxybenzoic acid (1.0 equiv)

-

Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

-

Co-Catalyst: Copper(I) Iodide (CuI, 2 mol%)

-

Base: Triethylamine (Et₃N, 3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 25 mL Schlenk tube and equip it with a magnetic stir bar. Cool under a stream of nitrogen.

-

Charging: Add IMBA (278 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg) to the tube.

-

Solvation: Seal the tube with a septum. Evacuate and backfill with nitrogen (3x). Inject anhydrous DMF (5 mL) and Et₃N (0.42 mL).

-

Addition: Inject the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C in an oil bath. Stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.1) should disappear, and a fluorescent spot (isocoumarin) should appear (Rf ~0.5).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove amine salts and unreacted acid. Wash with brine.[1]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–88% depending on the alkyne steric bulk.

Protocol B: Synthesis of Isoquinolin-1(2H)-ones

This protocol utilizes a "cast-off" strategy where the carboxylic acid is first converted to an amide in situ (or pre-synthesized), followed by a Pd-catalyzed annulation with an alkyne.

Materials

-

Substrate: 2-Iodo-3-methoxybenzoic acid (1.0 equiv)

-

Reagents: Primary Amine (1.2 equiv), Internal or Terminal Alkyne (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) - for in situ amide formation

-

Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

-

Ligand: Triphenylphosphine (PPh₃, 10 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Solvent: Toluene/DMF (9:1)

Step-by-Step Methodology

-

Amide Formation (Step 1):

-

Dissolve IMBA (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 10 min.

-

Add the primary amine (1.2 mmol). Stir at RT for 2 hours until the acid is consumed (TLC check).

-

Note: For highest purity, isolate the intermediate 2-iodo-3-methoxybenzamide via extraction before proceeding to Step 2.

-

-

Annulation (Step 2):

-

Transfer the amide (isolated or crude solution) to a pressure vial.

-

Add Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Cs₂CO₃ (650 mg).

-

Add the Alkyne (1.2 mmol) and Toluene (5 mL).

-

-

Reaction: Seal the vial and heat to 110°C for 12 hours.

-

Workup: Filter the hot solution through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallize from EtOH or purify via column chromatography.

Mechanistic Insight: The "Methoxy" Effect

The 3-methoxy group is not merely a bystander; it plays a critical role in the reaction outcome compared to unsubstituted 2-iodobenzoic acid.

Figure 2: Mechanistic pathway highlighting the steric environment at C2.

Expert Insight: The 3-methoxy group creates steric hindrance near the C2-iodine bond. This slows down the initial oxidative addition of Palladium compared to unsubstituted analogs. Consequently, higher temperatures (80°C+) or electron-rich ligands (like SPhos) are often required to drive the reaction to completion [2].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance from 3-OMe group inhibiting Pd insertion. | Switch catalyst system to Pd(OAc)₂ / SPhos . Increase temp to 100°C. |

| Protodeiodination | Reduction of C-I bond before coupling (often due to wet solvent). | Ensure DMF is strictly anhydrous. Increase alkyne equivalents. |

| 5-exo vs 6-endo | Competition between ring sizes (Phthalide vs Isocoumarin). | The 6-endo path (isocoumarin) is generally favored electronically. If phthalides form, switch solvent to MeCN to alter polarity. |

| Pd Black Precipitate | Catalyst decomposition. | Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer. |

References

-

Synthesis of o-iodo-methoxybenzoic acids

- Journal of Chemical Education 2005, 82, 9, 1361. (General Sandmeyer protocols).

-

ResearchGate Snippet 1.10: Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Link

-

Isocoumarin Synthesis via Sonogashira

-

Isoquinolinone Synthesis

-

Google Patents CN104326978A: Isoquinolinone compounds and preparation method thereof. Link

-

-

Bioactivity of Heterocycles

Sources

Application Note: Scalable Regioselective Synthesis of 2-Iodo-3-methoxybenzoic Acid

This Application Note is structured to guide process chemists and researchers through the scalable, regioselective synthesis of 2-Iodo-3-methoxybenzoic acid . This specific isomer is a critical scaffold for constructing polysubstituted aromatic systems (e.g., via Suzuki-Miyaura or Sonogashira coupling) but is difficult to access via direct electrophilic halogenation due to competing directing groups.

Abstract & Strategic Overview

The synthesis of 2-iodo-3-methoxybenzoic acid presents a classic regiochemical challenge. Direct iodination of 3-methoxybenzoic acid (m-anisic acid) typically favors the 4- or 6-positions due to steric crowding at the 2-position (sandwiched between the carboxyl and methoxy groups). While Directed Ortho Metalation (DoM) can access the 2-position, it requires cryogenic conditions (-78 °C) and organolithium reagents that are costly and hazardous at kilogram scale.

This protocol details the Sandmeyer approach via 2-amino-3-methoxybenzoic acid .[1] This route guarantees 100% regiochemical fidelity, as the nitrogen handle is installed prior to iodination. We provide a robust, scalable workflow focusing on thermal management during diazotization and safe handling of iodine evolution.

Key Advantages of This Protocol

-

Regiocontrol: Eliminates the formation of 4-iodo and 6-iodo isomers common in direct electrophilic substitution.

-

Scalability: Avoids cryogenic lithiation; uses standard reactor temperatures (-5 °C to 70 °C).

-

Purification: Relies on acid-base extraction, minimizing the need for silica gel chromatography.

Chemical Pathway & Mechanism

The synthesis proceeds through the diazotization of the anthranilic acid derivative, followed by displacement with iodide.[1]

Figure 1: Reaction pathway utilizing the Sandmeyer reaction to install iodine at the sterically congested 2-position.

Experimental Protocol (Scale-Up Ready)

Materials & Reagents

| Reagent | Equiv. | Role | Hazard Note |

| 2-Amino-3-methoxybenzoic acid | 1.0 | Precursor | Irritant |

| Sodium Nitrite (NaNO2) | 1.1 - 1.2 | Diazotizing Agent | Oxidizer, Toxic |

| Hydrochloric Acid (conc.) | ~5.0 | Acid Medium | Corrosive, Fumes |

| Potassium Iodide (KI) | 1.5 - 2.0 | Iodine Source | Irritant |

| Sodium Thiosulfate | N/A | Quench (I2) | Safe |

Step-by-Step Methodology

Phase A: Diazotization (Critical Temperature Control)

Rationale: The diazonium intermediate is thermally unstable. Maintaining temperature < 5 °C prevents decomposition into phenols (via reaction with water).

-

Reactor Setup: Equip a jacketed glass reactor (or 3-neck flask) with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

-

Acid Charge: Charge Water (5 vol) and Conc. HCl (2.5 vol) . Cool the mixture to -5 °C .

-

Substrate Addition: Add 2-amino-3-methoxybenzoic acid (1.0 wt) portion-wise.

-

Note: The amine may precipitate as the hydrochloride salt. Ensure vigorous stirring to maintain a suspendable slurry.

-

-

Nitrite Addition: Dissolve NaNO2 (1.1 eq) in minimal water (approx. 1.5 vol). Add this solution dropwise to the reactor.

-

Control Point: Maintain internal temperature < 0 °C . Do not allow exotherm to spike above 5 °C.

-

Endpoint Check: After addition, stir for 20 mins. Spot an aliquot on Starch-Iodide paper . Immediate blue/black color confirms excess Nitrous Acid (HNO2). If negative, add small aliquots of NaNO2 until positive.

-

Phase B: The Sandmeyer Reaction (Iodination)

Rationale: The displacement of N2 by Iodine is exothermic and generates significant gas. Controlled addition is vital to prevent reactor over-pressurization or foaming.

-

Preparation: Dissolve KI (1.5 eq) in Water (2 vol) . Cool to 0 °C.

-

Addition: Add the KI solution slowly to the diazonium slurry.

-

Observation: Expect vigorous evolution of Nitrogen gas (N2) and formation of a dark brown/red oil or solid (iodine liberation).

-

Foam Control: If foaming is excessive, add a defoamer or pause addition.

-

-

Thermal Ramp: Once addition is complete and gas evolution subsides, slowly warm the reactor to ambient temperature , then heat to 70–80 °C for 1–2 hours.

Phase C: Work-up and Purification

Rationale: The crude product will be contaminated with free Iodine (I2) and potentially phenols. Acid-base manipulation purifies the benzoic acid.

-

Quench: Cool to room temperature. Add 20% Sodium Thiosulfate (aq) solution until the dark iodine color fades to a pale yellow/tan.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 5 vol).

-

Acid-Base Purification (Self-Validating Step):

-

Extract the organic layer with 1M NaOH or Sat. NaHCO3 . The product (acid) moves to the aqueous phase; non-acidic impurities remain in the organic phase.

-

Separate layers.[5] Discard the organic layer.

-

Acidify the aqueous layer with Conc. HCl to pH 1–2. The product will precipitate.

-

-

Isolation: Filter the solid. Wash with cold water. Dry in a vacuum oven at 45 °C.

Process Safety & Hazard Analysis

The scale-up of diazonium chemistry requires strict adherence to safety protocols.

Figure 2: Critical safety control points (CCP) during the synthesis workflow.

-

Explosion Hazard: Dry diazonium salts can be shock-sensitive explosives. Never isolate or dry the intermediate diazonium salt. Process it immediately in solution.

-

Gas Evolution: The displacement step releases 1 mole of N2 gas per mole of substrate. Ensure reactor venting is sized for rapid gas release.

-

Iodine Exposure: Elemental iodine is corrosive and toxic. Use thiosulfate scrubbers for vents if running at multi-kilo scale.

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these standard specifications.

| Parameter | Specification | Notes |

| Appearance | Off-white to tan solid | Dark color indicates residual Iodine. |

| Melting Point | 142–146 °C | Sharp range indicates high purity. |

| 1H NMR (DMSO-d6) | δ 7.30–7.45 (m, 2H), 6.95–7.05 (m, 1H), 3.91 (s, 3H) | Characteristic OMe singlet at 3.91 ppm. |

| Mass Spec (ESI) | [M-H]- = 277 | Negative mode ionization. |

Troubleshooting Low Yields:

-

Issue: Low recovery after acidification.

-

Cause: Incomplete precipitation or product trapped in mother liquor.

-

Fix: Ensure pH is < 2. Cool the aqueous phase to 0–5 °C before filtration.

References

-

BenchChem. 2-Iodo-3-methoxybenzoic acid Structure and Synthesis. Retrieved from .

-

Venkataraman, S. et al. (2006). Synthesis of Isocoumarins via Pd/C mediated Reaction of o-Iodobenzoic acid with Terminal alkynes. (Supporting Info, Page 2). Retrieved from .

-

Cockcroft, X. et al. (2002). Phthalazinone Derivatives.[6] Patent WO 02/36576 (Example 21). Retrieved from .

-

Mortier, J. et al. (1995).[7] Directed lithiation of unprotected benzoic acids.[7][8] (Discussion on regioselectivity issues of direct lithiation). J. Chem. Soc., Perkin Trans.[7] 1, 1265-1271.[7] Retrieved from .

Sources

- 1. 2-Iodo-3-methoxybenzoic acid | 50627-31-1 | Benchchem [benchchem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. WO2009055077A1 - Tropane compounds - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US7151102B2 - Phthalazinone derivatives - Google Patents [patents.google.com]

- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

functionalization of the aromatic ring of 2-Iodo-3-methoxybenzoic acid

Application Note: Strategic Functionalization of the Sterically Congested 2-Iodo-3-Methoxybenzoic Acid Scaffold

Executive Summary & Strategic Analysis

2-Iodo-3-methoxybenzoic acid represents a "privileged but challenging" scaffold in medicinal chemistry.[1] Its value lies in the dense arrangement of three orthogonal functional handles: a carboxylic acid (C1), an aryl iodide (C2), and a methoxy group (C3). This 1,2,3-trisubstituted pattern creates significant steric congestion (the "ortho-effect"), which dictates the success or failure of catalytic transformations.[1]

For the drug developer, this molecule is not merely a substrate; it is a gateway to isocoumarins , isoquinolines , and poly-substituted biaryls .

The Core Challenge: Standard catalytic protocols often fail because the bulky iodine atom is "sandwiched" between the directing carboxylic acid and the electron-donating methoxy group. The key to successful functionalization is selecting catalyst systems that can negotiate this steric trench while exploiting the electronic activation provided by the methoxy group.

Reactivity Map

The following diagram illustrates the three distinct zones of reactivity available on this scaffold.

Figure 1: Orthogonal reactivity zones.[1] The C2-Iodine is the primary electrophilic site, while the C1-COOH serves as both a nucleophile (for cyclization) and a directing group for C6 functionalization.[1]

Protocol A: Overcoming the Ortho-Effect in Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 without decarboxylation or protodeiodination.

Challenge: The C2 position is sterically shielded. Standard ligands (like

Optimized Conditions Table

| Component | Reagent | Role |

| Catalyst Source | Provides Pd(0) without inhibiting phosphines.[1] | |

| Ligand | SPhos (2-4 mol%) | Electron-rich/Bulky.[1] Facilitates oxidative addition in crowded environments. |

| Base | Anhydrous mild base; compatible with free acids. | |

| Solvent | Toluene/Water (10:[1]1) | Biphasic system promotes solubility of inorganic base. |

| Temperature | 100°C | Required to overcome steric activation energy barrier. |

Step-by-Step Protocol

-

Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 2-iodo-3-methoxybenzoic acid (1.0 equiv), Arylboronic acid (1.5 equiv),

(0.02 equiv), and SPhos (0.04 equiv). -

Degassing (Critical): Cap the vial and purge with Argon for 5 minutes. Oxygen is detrimental to the active Pd-L species.[1]

-

Solvent Addition: Add degassed Toluene (0.2 M concentration relative to substrate) and degassed water (10% v/v).

-

Base Addition: Add

(3.0 equiv). Note: The excess base is necessary to deprotonate the carboxylic acid (forming the carboxylate) and activate the boronic acid. -

Reaction: Heat the sealed vial to 100°C for 12-18 hours. Monitor by HPLC or TLC. The starting material (Rf ~0.4 in 50% EtOAc/Hex with acid) should disappear.

-

Workup (Acid Recovery):

-

Cool to room temperature.[2]

-

Dilute with EtOAc and water.

-

Crucial Step: The product is in the aqueous layer as the carboxylate salt. Separate the layers and discard the organic layer (removes non-polar impurities/ligands).

-

Acidify the aqueous layer to pH 2-3 using 1M HCl.[1] The product will precipitate or oil out.

-

Extract the aqueous layer with EtOAc (3x). Dry combined organics over

and concentrate.

-

Protocol B: "One-Pot" Synthesis of Isocoumarins (Cyclization)

Objective: Leverage the C2-I and C1-COOH proximity to synthesize 3-substituted isocoumarins via Sonogashira coupling followed by in situ cyclization. Mechanism: The alkyne couples at C2, followed by intramolecular nucleophilic attack of the carboxylate oxygen onto the alkyne (5-exo-dig or 6-endo-dig), driven by Pd or Cu.[1]

Figure 2: Cascade sequence for isocoumarin synthesis.

Step-by-Step Protocol

-

Reagents: Combine 2-iodo-3-methoxybenzoic acid (1.0 equiv), Terminal Alkyne (1.2 equiv),

(3 mol%), and CuI (2 mol%) in a pressure tube. -

Solvent/Base: Add

(3.0 equiv) and DMF (dry, 0.3 M). -

Reaction: Heat to 80°C for 6 hours.

-

Observation: The reaction initially forms the acyclic alkynyl acid. Continued heating promotes the cyclization.

-

-

Completion: If cyclization is incomplete (checked by LCMS), add a Lewis acid catalyst (e.g.,

or simply increase heat to 100°C) to drive ring closure. -

Purification: Dilute with water, acidify to pH 4, extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Regioselective C-H Activation (The C6 Vector)

Objective: Functionalize the aromatic ring at Position 6 (para to the methoxy, ortho to the acid). Scientific Rationale: The carboxylic acid acts as a directing group.[3] While the methoxy group activates positions 4 and 6, the steric bulk at position 4 (sandwiched between OCH3 and H) makes position 6 the kinetic and thermodynamic favorite for C-H insertion.

Method: Pd-Catalyzed Olefination (Fujiwara-Moritani type).[1]

-

Reagents: 2-Iodo-3-methoxybenzoic acid (1.0 equiv), Ethyl Acrylate (2.0 equiv),

(10 mol%).[1] -

Oxidant/Ligand:

(2.0 equiv) is used as the oxidant to regenerate Pd(II). Amino acid ligands (e.g., N-Acetylglycine, 20 mol%) are often added to facilitate the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.[1] -

Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl alcohol.[1] HFIP is known to accelerate C-H activation steps.

-

Conditions: 110°C, sealed tube, 24 hours.

-

Note: This reaction preserves the C2-Iodine if the catalyst system is tuned correctly (using Pd(II) sources without strong reducing phosphines), allowing for subsequent Suzuki coupling at C2 after C6 functionalization.

References

-

Synthesis and Reactivity of 2-Iodo-3-methoxybenzoic acid derivatives

-

Suzuki Coupling on Sterically Hindered Benzoic Acids

-

Isocoumarin Synthesis via Cyclization

-

Regioselectivity in Nitration/EAS

-

General Properties and Safety

Sources

Troubleshooting & Optimization

purification of crude 2-Iodo-3-methoxybenzoic acid by recrystallization

Case ID: PUR-2I3MBA-REC Status: Active Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Framework: Know Your Crude

Before heating any solvent, you must characterize the crude material. Recrystallization is a purification technique, not a magic wand; it relies on solubility differentials. If your impurity profile is unknown, you risk yield loss or co-crystallization of impurities.

The Triage Protocol

Perform these checks to select the correct purification strategy.

| Observation | Probable Cause | Recommended Action |

| Purple/Pink Tint | Free Iodine ( | MANDATORY: Perform a thiosulfate wash before recrystallization. (See Pre-treatment). |

| Sticky/Gummy Solid | Oligomers or trapped solvent. | Triturate with cold hexanes or pentane to induce solidification before attempting recrystallization. |

| Beige/Tan Color | Trace oxidation products. | Add activated charcoal (1-2 wt%) during the hot filtration step. |

| NMR shows Regioisomers | 2-iodo vs. 4-iodo or 6-iodo isomers. | Requires slow crystallization.[1] Rapid cooling traps isomers. Use a binary solvent system (e.g., EtOH/Water).[2] |

Pre-Treatment: The "Iodine Scrub" (Critical Step)

Many users report persistent discoloration. If your crude 2-iodo-3-methoxybenzoic acid was synthesized via diazotization (Sandmeyer) or direct iodination, it likely contains free iodine. Recrystallization alone often fails to remove this.

Protocol:

-

Dissolve the crude acid in 10% aqueous NaOH (or sat.

if the acid is sensitive). -

Add a small amount of sodium thiosulfate (

) solution until the color fades from purple/brown to pale yellow/colorless. -

Filter any insoluble solids (non-acidic impurities).

-

Acidify carefully with HCl (1M) to reprecipitate the benzoic acid.

Solvent System Selection

We do not use a "one size fits all" approach.[6] Select your solvent based on your specific impurity profile.

Solvent Decision Matrix

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This is the most robust method for 2-iodo-3-methoxybenzoic acid due to the compound's hydrogen-bonding capability and the high solubility differential between hot and cold ethanol.

Reagents:

-

Crude 2-iodo-3-methoxybenzoic acid

-

Solvent: Ethanol (95% or absolute)

-

Anti-solvent: Deionized Water

-

Optional: Activated Charcoal

Step-by-Step Protocol:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol dropwise while heating on a hot plate/block (approx. 70-75°C).

-

Stop adding solvent the moment the solid dissolves.

-

Technical Note: If 5-10% of the solid remains undissolved and looks like "grit" or salt, do not add more solvent. This is likely inorganic impurity.

-

-

Hot Filtration (Optional but Recommended):

-

If the solution is dark or contains insoluble matter, filter rapidly through a pre-warmed glass funnel (or Celite pad) to remove particulates/charcoal.

-

-

Nucleation (The "Cloud Point"):

-

Maintain the filtrate at a gentle boil.

-

Add hot water dropwise.

-

Continue until a faint, persistent turbidity (cloudiness) appears.

-

Add one drop of Ethanol to clear the solution back to transparency.

-

-

Crystallization:

-

Remove from heat.

-

Allow to cool to room temperature undisturbed . Do not shake.

-

Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Harvest:

-

Filter via vacuum filtration (Buchner funnel).[4]

-

Wash crystals with cold 50:50 Ethanol/Water.

-

Dry in a vacuum oven at 40-50°C.

-

Troubleshooting & FAQs

Q: The solution turned into an oil (Oiling Out) instead of crystals. Why?

-

Cause: The melting point of the solute is lower than the solvent's boiling point in the mixture, or the solution is too concentrated.

-

Fix: Reheat to dissolve the oil. Add a small amount of additional ethanol (solvent). Allow the solution to cool much more slowly (wrap the flask in foil or a towel). Seed the solution with a tiny crystal of pure product if available.

Q: My yield is very low (<40%).

-

Cause: Too much solvent was used (solubility product not exceeded), or the mother liquor still holds the product.

-

Fix: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.

Q: The crystals are colored (yellow/orange) but should be white.

-

Cause: Trapped mother liquor or oxidation.

-

Fix: Your wash step was insufficient. Wash the filter cake with ice-cold solvent. If color persists, recrystallize again using activated charcoal.

Q: Can I use Ethyl Acetate/Hexanes instead?

-

Answer: Yes. This is "System B" in the chart.[7] Dissolve in minimum hot Ethyl Acetate, then add hot Hexanes (or Heptane) until cloudy. This system is better if your main impurities are very polar (like unreacted inorganic salts) which will not dissolve in the initial Ethyl Acetate.

References

-

Vogel's Textbook of Practical Organic Chemistry . (5th Ed). General Recrystallization Techniques and Solvent Selection for Benzoic Acid Derivatives.

-

PubChem Compound Summary: 2-Methoxybenzoic acid . (Analogous solubility data). National Center for Biotechnology Information. [Link]

-

Organic Syntheses, Coll. Vol. 2 . Purification of m-Iodobenzoic acid (Analogous protocol utilizing ammonium salt precipitation). [Link]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. (For polarity and solubility parameter data).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Dissociation Constant of Anisic (p-Methoxybenzoic) Acid in the System Ethanol-Water at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. reddit.com [reddit.com]

- 7. mt.com [mt.com]

common impurities in 2-Iodo-3-methoxybenzoic acid and their removal

Topic: Impurity Profiling, Troubleshooting, and Purification Protocols Ticket ID: CHEM-SUP-2I3MBA-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Diagnostic Matrix: What are you observing?

Before proceeding to deep purification, match your observation to the likely impurity profile using this rapid diagnostic table.

| Observation | Likely Impurity / Issue | Root Cause | Recommended Action |

| Yellow/Brown discoloration | Free Iodine ( | Oxidation during storage; Residual catalyst (if Sandmeyer route used). | Wash with 10% |

| Melting Point Depression (< 150°C) | 3-Methoxybenzoic acid (Starting Material) | Incomplete reaction or Protodeiodination (degradation). | Recrystallization from Ethanol/Water (See Protocol A). |

| Doublet peaks in NMR (Aromatic region) | Regioisomers (e.g., 6-iodo isomer) | Poor regioselectivity during synthesis (common in direct iodination). | Flash Chromatography (Protocol B) or multiple recrystallizations. |

| Pink/Red hue in solution | Phenolic byproducts (3-Methoxysalicylic acid) | Hydrolysis of diazonium intermediate (if Sandmeyer route used). | Base extraction ( |

Deep Dive: Common Impurities & Origins

Understanding how the impurity got there is critical for removing it. 2-Iodo-3-methoxybenzoic acid is typically synthesized via two primary routes, each generating distinct impurity profiles.

A. The Regioisomer Challenge (Synthesis via Ortho-Lithiation)

When synthesizing via directed ortho-lithiation of 3-methoxybenzoic acid, steric hindrance usually favors the 2-position. However, "leakage" to the 6-position occurs.

-

Impurity: 6-Iodo-3-methoxybenzoic acid.

-

Why it persists: It is an isomer with nearly identical solubility and

values. -

Removal: Requires tight fractional recrystallization or preparative HPLC.

B. The Degradation Product (Protodeiodination)

Aryl iodides are susceptible to losing the iodine atom, especially under light exposure or acidic conditions over time.

-

Impurity: 3-Methoxybenzoic acid (Des-iodo precursor).

-

Impact: drastically lowers the melting point and interferes with stoichiometric calculations for downstream coupling (e.g., Suzuki-Miyaura).

C. The "Sandmeyer" Artifacts

If prepared from 2-amino-3-methoxybenzoic acid:

-

Impurity: 3-Methoxysalicylic acid (OH replaces I).

-

Impurity: Azo-coupling byproducts (highly colored red/orange tars).

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of impurities based on the synthetic pathway and storage conditions.

Figure 1: Origin pathways for common impurities. Red nodes indicate difficult-to-remove species.

Validated Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for removing: Starting material, inorganic salts, and trace degradation products.

Solvent System: Ethanol / Water (1:3 ratio). Rationale: Benzoic acid derivatives exhibit a steep solubility curve in aqueous ethanol (soluble hot, insoluble cold).

-

Dissolution: Place 5.0 g of crude material in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol (95%). Heat to boiling until dissolved.

-

Hot Filtration (Optional): If insoluble black specks (carbon/inorganics) are visible, filter rapidly through a pre-warmed glass frit.

-

Precipitation: While keeping the solution near boiling, slowly add hot deionized water (~45 mL) until the solution becomes slightly turbid.

-

Clarification: Add just enough ethanol (dropwise) to clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter via vacuum filtration.[1][2][3] Wash the cake with 10 mL of ice-cold 20% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours (iodides are heat sensitive; do not overheat).

Protocol B: Flash Chromatography (For Regioisomers)

Best for removing: 6-iodo isomer or stubborn non-polar byproducts.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid.

-

Note: The acetic acid is crucial. Without it, the carboxylic acid will streak (tail) down the column, ruining separation.

-

-

Gradient: Start at 90:10 (Hex:EtOAc) and ramp to 70:30.

-

Detection: UV at 254 nm. The 2-iodo isomer typically elutes after the unreacted starting material but before the more polar phenolic impurities.

Quality Control: HPLC Method

Do not rely solely on melting point. Use this standard HPLC method to validate purity.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Strong absorption for iodobenzoates) and 254 nm |

| Retention Order | 3-Methoxybenzoic acid (Early) |

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine your next step.

Figure 2: Purification decision logic.[2][4] Follow the path based on analytical data.

References